10-(4-benzoylphenyl)-2-methoxy-10H-phenothiazine
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Overview
Description
(4-(2-Methoxy-10H-phenothiazin-10-yl)phenyl)(phenyl)methanone is a complex organic compound that belongs to the phenothiazine class Phenothiazines are known for their diverse applications, particularly in the pharmaceutical industry, where they are used as antipsychotic and antihistamine agents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(2-Methoxy-10H-phenothiazin-10-yl)phenyl)(phenyl)methanone typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Phenothiazine Core: This step involves the cyclization of diphenylamine with sulfur to form the phenothiazine core.
Attachment of the Phenylmethanone Moiety: The final step involves the Friedel-Crafts acylation of the phenothiazine derivative with benzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(4-(2-Methoxy-10H-phenothiazin-10-yl)phenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the phenothiazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, and sulfonated phenothiazine derivatives.
Scientific Research Applications
(4-(2-Methoxy-10H-phenothiazin-10-yl)phenyl)(phenyl)methanone has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential antipsychotic and antihistamine effects.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-(2-Methoxy-10H-phenothiazin-10-yl)phenyl)(phenyl)methanone involves its interaction with various molecular targets. In pharmacological contexts, it may act on neurotransmitter receptors, modulating their activity and leading to therapeutic effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Chlorpromazine: Another phenothiazine derivative used as an antipsychotic.
Promethazine: A phenothiazine with antihistamine properties.
Thioridazine: Known for its antipsychotic effects.
Uniqueness
(4-(2-Methoxy-10H-phenothiazin-10-yl)phenyl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and pharmacological properties. Its methoxy group and phenylmethanone moiety differentiate it from other phenothiazine derivatives, potentially leading to unique interactions and applications.
Properties
Molecular Formula |
C26H19NO2S |
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Molecular Weight |
409.5 g/mol |
IUPAC Name |
[4-(2-methoxyphenothiazin-10-yl)phenyl]-phenylmethanone |
InChI |
InChI=1S/C26H19NO2S/c1-29-21-15-16-25-23(17-21)27(22-9-5-6-10-24(22)30-25)20-13-11-19(12-14-20)26(28)18-7-3-2-4-8-18/h2-17H,1H3 |
InChI Key |
SHOOEERORODJJC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC2=C(C=C1)SC3=CC=CC=C3N2C4=CC=C(C=C4)C(=O)C5=CC=CC=C5 |
Origin of Product |
United States |
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